Vecabrutinib
Vue d'ensemble
Description
Vecabrutinib is a selective, reversible, noncovalent Bruton’s tyrosine kinase (BTK) inhibitor with potent in vitro inhibitory activity against both wild type and C481S-mutated BTK . It has been under investigation for the treatment of chronic lymphocytic leukemia (CLL) .
Molecular Structure Analysis
Vecabrutinib’s molecular formula is C22H24ClF4N7O2 . The specific molecular structure can be found in databases like PubChem .
Chemical Reactions Analysis
Vecabrutinib shows activity against both wild-type and C481S-mutated BTK . Unlike ibrutinib and other covalent BTK inhibitors, vecabrutinib showed retention of the inhibitory effect on C481S BTK mutants in vitro .
Physical And Chemical Properties Analysis
Vecabrutinib has a molecular weight of 529.9 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .
Applications De Recherche Scientifique
Application in Chronic Lymphocytic Leukemia (CLL)
Scientific Field: Hematology/Oncology
Methods of Application/Experimental Procedures
In a preclinical study, vecabrutinib was characterized for its ITK-inhibitory properties similar to those of ibrutinib. The study involved in vitro testing and the use of a murine Eμ-TCL1 adoptive transfer model .
Results/Outcomes
Vecabrutinib showed retention of the inhibitory effect on C481S BTK mutants in vitro, similar to that of wild-type BTK. In the murine model, vecabrutinib reduced tumor burden and significantly improved survival. It led to a decrease in CD8+ effector and memory T-cell populations, whereas the naive populations were increased .
Application in B-cell Receptor Signal Transduction
Methods of Application/Experimental Procedures: The activity of vecabrutinib on the BCR pathway was characterized using a CLL cell line model system engineered to overexpress BTK C481 WT or two mutant variants, BTK C481S and BTK C481R .
Results/Outcomes
Vecabrutinib demonstrated a biochemical IC50 of <100 nM for seven kinases. It inhibited WT and mutant C481S variants with similar potency. Vecabrutinib inhibited phosphorylation of the BTK downstream target PLCg2 in Ramos Burkitt lymphoma cells with IC50 values of 13 ± 6 nM .
Application in Mantle Cell Lymphoma (MCL)
Scientific Field: Hematology/Oncology
Summary of the Application
Vecabrutinib, as a BTK inhibitor, has potential applications in the treatment of Mantle Cell Lymphoma (MCL). The feasibility of combining BTK inhibitors with chimeric antigen receptor (CAR) T-cell therapy in patients with relapsed or refractory (R/R) MCL is being explored .
Methods of Application/Experimental Procedures: The combination of BTK inhibitors and CAR T-cell therapy is being studied in clinical trials .
Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown to potentially improve CAR T-cell efficacy .
Application in Waldenstrom Macroglobulinemia
Summary of the Application
Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Waldenstrom Macroglobulinemia. BTK inhibitors have shown efficacy in this field .
Methods of Application/Experimental Procedures: The application of BTK inhibitors in Waldenstrom Macroglobulinemia is being studied in clinical trials .
Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of Waldenstrom Macroglobulinemia .
Application in Marginal Zone Lymphoma (MZL)
Summary of the Application
Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Marginal Zone Lymphoma (MZL). BTK inhibitors have shown efficacy in this field .
Methods of Application/Experimental Procedures: The application of BTK inhibitors in Marginal Zone Lymphoma is being studied in clinical trials .
Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of Marginal Zone Lymphoma .
Application in Follicular Lymphoma
Summary of the Application
Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Follicular Lymphoma. BTK inhibitors have shown efficacy in this field .
Methods of Application/Experimental Procedures: The application of BTK inhibitors in Follicular Lymphoma is being studied in clinical trials .
Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of Follicular Lymphoma .
Application in Diffuse Large B-Cell Lymphoma (DLBCL)
Scientific Field: Hematology/Oncology
Summary of the Application
Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Diffuse Large B-Cell Lymphoma (DLBCL). BTK inhibitors have shown efficacy in this field .
Methods of Application/Experimental Procedures: The application of BTK inhibitors in DLBCL is being studied in clinical trials .
Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of DLBCL .
Application in Small Lymphocytic Lymphoma (SLL)
Summary of the Application
Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Small Lymphocytic Lymphoma (SLL). BTK inhibitors have shown efficacy in this field .
Methods of Application/Experimental Procedures: The application of BTK inhibitors in SLL is being studied in clinical trials .
Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of SLL .
Application in Lymphoplasmacytic Lymphoma (LPL)
Summary of the Application
Vecabrutinib, as a BTK inhibitor, may have potential applications in the treatment of Lymphoplasmacytic Lymphoma (LPL). BTK inhibitors have shown efficacy in this field .
Methods of Application/Experimental Procedures: The application of BTK inhibitors in LPL is being studied in clinical trials .
Results/Outcomes: While specific results for Vecabrutinib are not available, BTK inhibitors have shown promising results in the treatment of LPL .
Propriétés
IUPAC Name |
(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vecabrutinib | |
CAS RN |
1510829-06-7 | |
Record name | Vecabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vecabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VECABRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.